Brompheniramine-d6 (maleate)

Description

The Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. musechem.comnih.gov This process creates a "heavy" version of the compound that is chemically identical to its unlabeled counterpart but can be distinguished by its mass. This distinction is fundamental to its utility in various stages of pharmaceutical research. musechem.com

Applications of Deuterated Analogues in Drug Discovery and Development

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium, have found extensive applications in drug discovery and development. nih.govresearchgate.net A primary application is in pharmacokinetic studies to understand a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov By administering a deuterated version of a drug, researchers can trace its path and identify its metabolites with high precision using mass spectrometry. nih.gov This is crucial for understanding how a drug is processed in the body and for identifying potential drug-drug interactions. nih.gov

Furthermore, deuterated compounds serve as invaluable internal standards in bioanalytical assays. researchgate.net Their similar chemical behavior to the analyte of interest, but different mass, allows for accurate quantification of the drug and its metabolites in biological samples like plasma or urine. nih.govresearchgate.net This is particularly important in overcoming matrix effects and other analytical challenges that can affect the accuracy of these measurements. nih.gov

Advantages of Deuterium Substitution for Research Purposes

The substitution of hydrogen with deuterium offers several key advantages for research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. osaka-u.ac.jpwikipedia.org This "kinetic isotope effect" can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond, a common process mediated by cytochrome P450 (CYP) enzymes. osaka-u.ac.jpadvancedsciencenews.com

This metabolic stabilization can lead to several beneficial outcomes in a research context:

Improved Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can lead to a longer drug half-life and increased systemic exposure. nih.gov

Altered Metabolite Profiles: Deuterium substitution can shift the metabolic pathway of a drug, potentially reducing the formation of toxic or reactive metabolites. nih.gov

Enhanced Analytical Precision: The distinct mass of deuterated compounds allows for their clear identification and quantification in complex biological matrices. resolvemass.ca

Overview of Brompheniramine (B1210426) and its Isotopic Variant, Brompheniramine-d6 (maleate)

Brompheniramine is a first-generation antihistamine belonging to the propylamine (B44156) class of compounds. drugbank.com It is recognized for its ability to alleviate symptoms associated with allergic rhinitis and the common cold. drugbank.comnih.gov

Role of Brompheniramine as a Histamine (B1213489) H1 Receptor Antagonist in Preclinical Contexts

In preclinical studies, Brompheniramine acts as a histamine H1 receptor antagonist. drugbank.commedchemexpress.com Histamine, when released from mast cells during an allergic reaction, binds to H1 receptors, leading to symptoms like itching, sneezing, and runny nose. drugbank.com Brompheniramine competitively blocks this interaction, thereby mitigating the allergic response. drugbank.com Its efficacy and mechanism of action have been evaluated in various preclinical models. nih.govnih.govjst.go.jp

Structural Modification: Deuterium Incorporation and Its Research Implications

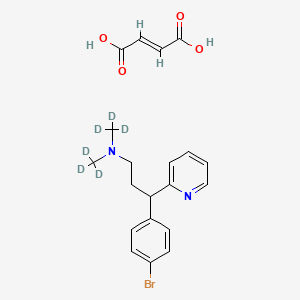

Brompheniramine-d6 (maleate) is a deuterated analogue of Brompheniramine where six hydrogen atoms in the two methyl groups of the dimethylamino moiety have been replaced with deuterium. lgcstandards.com This specific structural modification has significant implications for research.

The primary research application of Brompheniramine-d6 (maleate) is as an internal standard for the quantitative analysis of Brompheniramine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.orgresearchgate.net The six deuterium atoms provide a distinct mass difference, allowing for precise differentiation from the unlabeled Brompheniramine. This is critical for accurate pharmacokinetic and metabolic studies of Brompheniramine. researchgate.netresearchgate.net

Current Research Landscape and Knowledge Gaps for Brompheniramine-d6 (maleate)

The primary and well-established role of Brompheniramine-d6 (maleate) in the current research landscape is as an internal standard for bioanalytical methods. Its use is documented in studies focusing on the pharmacokinetics of Brompheniramine and in the development of analytical methods for detecting drugs of abuse. researchgate.netacs.org

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23BrN2O4 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3; |

InChI Key |

SRGKFVAASLQVBO-FEYLKBJGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of Brompheniramine D6 Maleate

Strategies for Deuterium (B1214612) Incorporation

The synthesis of Brompheniramine-d6 (maleate) is fundamentally a process of isotopic labeling, where specific hydrogen atoms in the brompheniramine (B1210426) molecule are replaced with deuterium, a stable isotope of hydrogen. This process can enhance the metabolic stability of the drug without altering its fundamental pharmacological activity.

Site-Selective Deuteration Approaches

Site-selective deuteration is crucial for ensuring that deuterium atoms are incorporated at specific, desired positions within a molecule. In the case of Brompheniramine-d6, the "d6" designation indicates that all six hydrogen atoms on the two methyl groups of the N,N-dimethylamino moiety are replaced with deuterium. This targeted approach is essential as deuteration at other sites could have unintended effects.

Several strategies can be employed for such precise isotopic labeling:

Use of Deuterated Building Blocks: The most direct and common method for synthesizing Brompheniramine-d6 is to use a deuterated precursor during the synthesis. Specifically, deuterated dimethylamine (B145610) ((CD₃)₂NH) or a related deuterated alkylating agent is used to introduce the N,N-di(trideuteriomethyl)propylamine side chain. researchgate.net This approach ensures that the deuterium is located exclusively at the desired positions.

Hydrogen Isotope Exchange (HIE): This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, often heavy water (D₂O), in the presence of a catalyst. researchgate.net While powerful, achieving site-selectivity for the methyl groups on an existing brompheniramine molecule would be challenging and less efficient than using a deuterated building block.

Catalytic Deuteration: Various metal catalysts, such as platinum or ruthenium on carbon, can facilitate the exchange of hydrogen for deuterium. researchgate.net These methods are often used for deuterating specific functional groups. For alkylamines, specific catalytic systems have been developed to achieve deuteration at positions alpha to the nitrogen atom. researchgate.net

For Brompheniramine-d6, the use of a pre-deuterated dimethylamine synthon is the most logical and efficient strategy to achieve the specific d6 labeling pattern.

Challenges in Deuterated Compound Synthesis

The synthesis of deuterated compounds, while conceptually straightforward, presents several practical challenges:

Isotopic Purity: Achieving high isotopic enrichment (typically >98%) is a primary challenge. The presence of partially deuterated or non-deuterated isotopologues can complicate analytical characterization and potentially impact the compound's properties.

Cost and Availability of Deuterated Reagents: Deuterated starting materials and reagents are significantly more expensive than their non-deuterated counterparts. cea.fr The cost of sources like D₂O and deuterated gases can be a limiting factor, especially for large-scale synthesis.

Synthetic Route Development: Incorporating deuterium may require modifications to established synthetic routes. cea.fr Reaction conditions may need to be optimized to accommodate the deuterated reagents and to prevent any unwanted H/D exchange at other positions in the molecule.

Monitoring and Analysis: Throughout the synthesis, careful monitoring is required to track the incorporation of deuterium and to ensure the isotopic integrity of the intermediates and the final product. This necessitates the use of specialized analytical techniques.

Precursors and Reagents for Deuterated Brompheniramine Synthesis

The synthesis of Brompheniramine-d6 hinges on the availability and use of specific deuterated precursors and reagents. The general synthesis of non-deuterated brompheniramine involves the alkylation of 3-(4-bromophenyl)-3-(pyridin-2-yl)propan-1-amine with a dimethylaminoethylating agent. For the deuterated version, this key reagent must contain the deuterium labels.

Deuterated Methylamine (B109427) and Dimethylamine as Key Intermediates

Deuterated dimethylamine, specifically N,N-di(trideuteriomethyl)amine or dimethylamine-d6, is the critical intermediate for the synthesis of Brompheniramine-d6. clearsynth.com This compound provides the two -CD₃ groups that are the defining feature of Brompheniramine-d6.

The synthesis of deuterated methylamine and dimethylamine has been a subject of considerable research due to their importance in the preparation of numerous deuterated pharmaceuticals. researchgate.net Common methods for their preparation include:

The reaction of deuterated methylating agents with amino or imino groups.

Using Boc-protected benzylamine (B48309) as a starting material, which is then reacted with a deuterated methylation reagent like TsOCD₃. researchgate.net This method offers high yields and simple purification. researchgate.net

Catalytic reactions of methanol-d4 (B120146) and ammonia (B1221849) at elevated temperatures and pressures.

Table 1: Key Deuterated Intermediates

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Dimethylamine-d6 | (CD₃)₂NH | Provides the deuterated dimethylamino moiety. |

Specific Deuterated Reagents for Alkylation and Amination Reactions

Once dimethylamine-d6 is obtained, it must be incorporated into the brompheniramine structure. This is typically achieved through an alkylation reaction. An alkylating agent is a molecule that can transfer an alkyl group to another molecule. nih.govnih.govmdpi.com In this context, a deuterated version of a 2-(dimethylamino)ethyl halide would be a suitable reagent.

A plausible synthetic route would involve reacting 3-(4-bromophenyl)-3-(pyridin-2-yl)propan-1-amine with a deuterated electrophile such as 2-(dimethyl-d6-amino)ethyl chloride. This reaction would form the final carbon-nitrogen bond, attaching the deuterated side chain to the main molecular scaffold.

Alternatively, reductive amination could be employed, reacting the precursor amine with a deuterated aldehyde in the presence of a reducing agent. However, for this specific d6-labeling pattern, the use of a pre-formed deuterated dimethylaminoethyl group is more direct.

Table 2: Example Deuterated Reagents

| Reagent Type | Example | Reaction Type |

|---|---|---|

| Deuterated Alkylating Agent | 2-(Dimethyl-d6-amino)ethyl chloride | Alkylation |

Analytical Confirmation of Deuterium Enrichment

After the synthesis is complete, it is essential to confirm the successful incorporation of deuterium and to determine the isotopic purity of the final Brompheniramine-d6 (maleate) product. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for characterizing deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Brompheniramine-d6, the signal corresponding to the N-methyl protons (which would be present in the non-deuterated version) will be absent or significantly reduced, providing direct evidence of deuteration. The disappearance of this signal is a key indicator of successful deuterium incorporation.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl groups, confirming the presence and location of the deuterium atoms.

Quantitative NMR (qNMR): qNMR techniques can be used to determine the level of deuterium enrichment by comparing the integral of the residual proton signal in the deuterated position to other non-deuterated proton signals within the molecule. rug.nl

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.

The molecular weight of Brompheniramine-d6 will be six mass units higher than that of non-deuterated brompheniramine, reflecting the replacement of six hydrogen atoms (atomic mass ≈ 1) with six deuterium atoms (atomic mass ≈ 2).

High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are also powerful tools for studying isotopic labeling. nih.govamericanlaboratory.com

Chromatography (HPLC, UPLC): Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to purify the final compound and to ensure its chemical purity. nih.gov When coupled with mass spectrometry (LC-MS), these methods can separate the deuterated compound from any non-deuterated or partially deuterated impurities and confirm the mass of each component. nih.gov

Table 3: Analytical Techniques for Confirmation

| Technique | Information Provided |

|---|---|

| ¹H NMR | Absence of proton signals at deuterated sites. |

| ²H NMR | Presence and location of deuterium atoms. |

| Mass Spectrometry | Increased molecular weight corresponding to the number of incorporated deuterium atoms. |

Mass Spectrometry Techniques for Isotopic Purity Verification

Mass spectrometry (MS) is a primary analytical technique used to verify the isotopic purity of deuterated compounds like Brompheniramine-d6. This method separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation between the labeled compound and its unlabeled counterpart.

The fundamental principle behind this verification is the mass difference between hydrogen (¹H) and deuterium (²H or D). The incorporation of six deuterium atoms results in a mass increase of approximately 6 Daltons in the Brompheniramine-d6 molecule compared to the unlabeled Brompheniramine. High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides highly accurate mass measurements, which can confirm the elemental composition and the successful incorporation of the deuterium atoms.

Isotopic purity is determined by analyzing the ion signals corresponding to the deuterated compound and any residual unlabeled compound. The relative intensities of the monoisotopic peaks for Brompheniramine (M) and Brompheniramine-d6 (M+6) are integrated to calculate the percentage of isotopic enrichment. A high isotopic purity is indicated by a dominant signal for the M+6 ion and a minimal signal for the M ion.

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| Brompheniramine | C₁₆H₁₉BrN₂ | 318.0732 |

| Brompheniramine-d6 | C₁₆H₁₃D₆BrN₂ | 324.1109 |

This interactive table provides the chemical formula and precise theoretical monoisotopic mass for both the unlabeled and deuterated forms of the Brompheniramine free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

While mass spectrometry confirms the degree of isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the precise location of the deuterium atoms within the molecular structure. This is essential to ensure that the isotopic label is at the intended position and that no unintended isotopic exchange has occurred elsewhere in the molecule.

The confirmation is typically achieved by comparing the ¹H NMR spectrum of the deuterated compound with that of its unlabeled standard. In the ¹H NMR spectrum of Brompheniramine-d6, the signal corresponding to the N,N-dimethyl protons (typically a singlet integrating to 6 protons in the unlabeled compound) would be absent or significantly diminished in intensity. The disappearance of this specific signal provides strong evidence that the deuterium atoms have replaced the hydrogens on the two methyl groups.

For direct observation of the deuterium nuclei, ²H (Deuterium) NMR spectroscopy can be utilized. A ²H NMR experiment will show a signal at the chemical shift corresponding to the N,N-di(methyl-d3) groups, providing definitive confirmation of the deuterium positions. The integration of this signal can also be used as a quantitative measure of deuteration at that specific site.

| Spectroscopy Type | Unlabeled Brompheniramine | Brompheniramine-d6 | Rationale |

| ¹H NMR | Signal present for N(CH₃)₂ protons | Signal for N(CD₃)₂ protons is absent or greatly reduced | The replacement of protons with deuterium atoms leads to the disappearance of the corresponding signal in the proton NMR spectrum. |

| ²H NMR | No signal | Signal present for N(CD₃)₂ deuterons | This technique directly detects the deuterium nuclei, confirming their presence and location within the molecule. |

This interactive table outlines the expected observational differences in NMR spectra between unlabeled Brompheniramine and its deuterated analog.

Advanced Analytical Methodologies Utilizing Brompheniramine D6 Maleate

Role as an Internal Standard in Quantitative Bioanalysis

Brompheniramine-d6 (maleate) is frequently employed as an internal standard in the quantitative analysis of brompheniramine (B1210426) and other structurally related compounds in biological samples. nih.gov An ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, derivatization, and ionization, to compensate for any variations that may occur. caymanchem.combiopharmaservices.com Stable isotope-labeled compounds like Brompheniramine-d6 are considered the most suitable internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their similar physicochemical properties to the unlabeled analyte. biopharmaservices.comnih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard, such as Brompheniramine-d6, to a sample before analysis. iaea.org The principle of IDMS is based on measuring the change in the isotopic ratio of the analyte after the addition of the labeled standard. iaea.org This method is considered a primary ratio method, capable of providing highly accurate and precise measurements with traceability to the International System of Units (SI). nih.gov

The core of IDMS lies in the fact that the isotopically labeled internal standard and the native analyte behave almost identically during sample preparation and analysis. nih.govumsl.edu This co-behavior allows the internal standard to effectively correct for losses during extraction and variations in instrument response. nist.gov The concentration of the analyte is determined by the following equation:

Cx = Cs * (Rs - Rb) / (Rb - Rx) * (Ws / Wx)

Where Cx is the concentration of the analyte in the sample, Cs is the concentration of the spike solution, Rs is the isotope ratio of the spike, Rb is the isotope ratio of the blend (sample + spike), Rx is the isotope ratio of the sample, Ws is the weight of the spike added, and Wx is the weight of the sample.

This technique is largely insensitive to changes in the sample matrix or instrument conditions once the isotopic spike has been combined with the sample. nist.gov

Compensation for Matrix Effects and Ion Suppression in LC-MS/MS

In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects and ion suppression are significant challenges that can adversely affect the accuracy and reproducibility of quantitative analysis. nih.govbolton.ac.uk Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. nih.gov

The use of a stable isotope-labeled internal standard like Brompheniramine-d6 is a widely accepted strategy to compensate for these effects. ukisotope.com Because the deuterated standard co-elutes with the unlabeled analyte and has nearly identical ionization efficiency, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification. biopharmaservices.com

Several studies have demonstrated the utility of stable isotope-labeled standards in mitigating matrix effects. ukisotope.com The key is that the internal standard must be added to the sample as early as possible in the analytical workflow to account for variability throughout all stages, including sample preparation and injection. ukisotope.com

Comparison with Other Internal Standard Approaches (e.g., ¹³C-labeled standards)

While deuterated standards like Brompheniramine-d6 are widely used, ¹³C-labeled standards are often considered superior for many applications. caymanchem.comsigmaaldrich.com The primary advantage of ¹³C-labeled standards is their chemical and physical similarity to the unlabeled analyte. nih.gov This results in nearly identical chromatographic retention times and response factors, which is the ideal scenario for an internal standard. caymanchem.com

Deuterated standards, on the other hand, can sometimes exhibit a slight difference in retention time compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". nih.govresearchgate.net This chromatographic shift can be a disadvantage if the internal standard does not co-elute perfectly with the analyte, as it may not experience the exact same matrix effects. researchgate.net The mass difference between hydrogen (¹H) and deuterium (B1214612) (²H) is significant enough to cause this effect, whereas the relative mass difference between ¹²C and ¹³C is much smaller, leading to negligible chromatographic separation. nih.gov

Another consideration is the stability of the isotopic label. Deuterium atoms can sometimes be prone to exchange with hydrogen atoms, especially if they are located on exchangeable sites like -OH or -NH groups. researchgate.net In contrast, ¹³C labels are incorporated into the carbon skeleton of the molecule and are not susceptible to exchange. ukisotope.com

Despite these potential drawbacks, deuterated standards are often more readily available and less expensive to synthesize than their ¹³C-labeled counterparts. caymanchem.comsigmaaldrich.com For many applications, if the deuterium atoms are placed in stable, non-exchangeable positions and the chromatographic separation is minimal, deuterated standards like Brompheniramine-d6 provide excellent performance and are a cost-effective choice for routine bioanalysis. sigmaaldrich.com

| Feature | Deuterated Standards (e.g., Brompheniramine-d6) | ¹³C-Labeled Standards |

| Chromatographic Behavior | May exhibit a slight shift in retention time (isotope effect). nih.govresearchgate.net | Co-elutes perfectly with the unlabeled analyte. caymanchem.com |

| Matrix Effect Compensation | Effective, but can be compromised if there is significant chromatographic separation from the analyte. researchgate.net | Ideal for compensating for matrix effects due to co-elution. caymanchem.com |

| Isotopic Stability | Can be susceptible to H/D exchange if labels are in exchangeable positions. ukisotope.comresearchgate.net | Highly stable, as the label is part of the carbon backbone. ukisotope.com |

| Cost and Availability | Generally less expensive and more widely available. caymanchem.comsigmaaldrich.com | Typically more expensive and less commonly available. caymanchem.comsigmaaldrich.com |

Chromatographic Separation Techniques with Deuterated Standards

The use of deuterated standards like Brompheniramine-d6 is integral to modern chromatographic separation techniques, particularly when coupled with mass spectrometry. These standards are essential for the development of robust and reliable analytical methods for the quantification of drugs and their metabolites in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a powerful and widely used technique for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. nih.govscispace.com In the development of LC-MS/MS methods, a stable isotope-labeled internal standard such as Brompheniramine-d6 is crucial for achieving accurate and precise results. nih.gov

Method development typically involves optimizing several key parameters:

Chromatographic Separation: The goal is to achieve adequate separation of the analyte and internal standard from other matrix components to minimize interference. researchgate.net This involves selecting the appropriate column (e.g., C18, HILIC), mobile phase composition (e.g., acetonitrile (B52724), methanol (B129727), water with additives like formic acid or ammonium (B1175870) formate), and gradient elution profile. nih.govscispace.comlcms.cz

Mass Spectrometric Detection: This involves optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) and the collision-induced dissociation (CID) parameters for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govnih.gov The precursor ion (parent ion) and a specific product ion are selected for both the analyte and the internal standard to ensure high selectivity. scispace.com

Sample Preparation: A simple and efficient extraction method, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), is developed to isolate the analyte and internal standard from the biological matrix. nih.gov

The use of Brompheniramine-d6 as an internal standard helps to compensate for variability introduced during each of these steps, from sample extraction to final detection. nih.gov

| Parameter | Typical Conditions for Antihistamine Analysis by LC-MS/MS |

| Column | Reversed-phase C18 column. nih.gov |

| Mobile Phase | A gradient of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid). nih.govscispace.com |

| Ionization Mode | Positive electrospray ionization (ESI+). nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). scispace.com |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com While LC-MS/MS is more commonly used for polar compounds like antihistamines, GC-MS can also be employed, often requiring a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov

In GC-MS applications, a deuterated internal standard like Brompheniramine-d6 serves the same fundamental purpose as in LC-MS/MS: to correct for variations in the analytical process. nih.gov The internal standard is added to the sample prior to extraction and derivatization, and the ratio of the analyte to the internal standard is used for quantification. nih.gov

GC-MS methods have been developed for the simultaneous determination of multiple antihistamines in various biological matrices. nih.gov These methods often involve an extraction step followed by derivatization to make the compounds suitable for GC analysis. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov The use of a deuterated internal standard is critical for ensuring the accuracy and reliability of these methods, especially when dealing with complex matrices. nih.gov GC-MS is also a valuable tool in forensic science and clinical toxicology for the identification and quantification of drugs of abuse and other compounds. scirp.org

Method Validation Parameters for Research Applications

The validation of a bioanalytical method is a comprehensive process that demonstrates its suitability for its intended purpose. When employing Brompheniramine-d6 as an internal standard for the quantification of brompheniramine, a series of validation parameters are meticulously evaluated to ensure the method is robust, reliable, and accurate.

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, impurities, and matrix components. Selectivity is a comparative measure of the method's response to the analyte versus its response to other substances in the sample. In the context of bioanalysis, complex matrices like animal plasma or in vitro systems (e.g., microsomal incubations) are rife with endogenous substances that can interfere with the quantification of the target analyte.

The use of Brompheniramine-d6 (maleate) in conjunction with LC-MS/MS provides a high degree of specificity and selectivity. This is because the mass spectrometer can be programmed to detect the specific precursor-to-product ion transitions for both brompheniramine and its deuterated internal standard. The six deuterium atoms in Brompheniramine-d6 result in a mass shift of 6 atomic mass units (amu) compared to the unlabeled brompheniramine. This mass difference allows the instrument to distinguish between the analyte and the internal standard, even if they co-elute chromatographically.

Research findings demonstrate that methods utilizing Brompheniramine-d6 as an internal standard exhibit minimal interference from endogenous plasma components. In validation studies, blank plasma samples from multiple sources are analyzed to ensure that no significant peaks are detected at the retention times and mass transitions of brompheniramine and Brompheniramine-d6. Furthermore, the method's selectivity is challenged by analyzing samples spiked with structurally related compounds and commonly co-administered drugs to confirm the absence of any interfering signals. The acceptance criterion is typically that the response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Table 1: Specificity and Selectivity Assessment in a Bioanalytical Method for Brompheniramine

| Potential Interference Source | Analyte Response at LLOQ | Internal Standard Response | Result |

| Blank Plasma (n=6) | < 20% of LLOQ | < 5% of IS Response | Pass |

| Structurally Related Compounds | No significant interference | No significant interference | Pass |

| Common Co-medications | No significant interference | No significant interference | Pass |

Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte, while precision describes the degree of agreement among multiple measurements of the same sample. Both are critical for the reliability of quantitative bioanalytical data. Brompheniramine-d6, as a stable isotope-labeled internal standard, co-elutes with the analyte and experiences similar effects during sample processing and ionization, which significantly improves both accuracy and precision.

Method validation for accuracy and precision involves analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) against a calibration curve. The accuracy is expressed as the percent relative error (%RE), and the precision is reported as the percent relative standard deviation (%RSD). For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% at the LLOQ), and for precision, the %RSD should not exceed 15% (20% at the LLOQ).

Research findings from validated methods for brompheniramine in plasma using Brompheniramine-d6 as an internal standard consistently meet these criteria. The use of a deuterated internal standard helps to correct for variability in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise results.

Table 2: Intra-day and Inter-day Accuracy and Precision for Brompheniramine Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%RE) | Intra-day Precision (%RSD) | Inter-day Accuracy (%RE) | Inter-day Precision (%RSD) |

| LLOQ | 1.0 | -3.5 | 8.2 | -1.8 | 9.5 |

| Low | 3.0 | 2.1 | 5.6 | 3.4 | 6.8 |

| Medium | 50.0 | -0.8 | 4.1 | -1.2 | 5.2 |

| High | 150.0 | 1.5 | 3.5 | 2.0 | 4.3 |

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a defined range. The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The upper limit of quantification (ULOQ) is the highest concentration that meets these criteria.

In LC-MS/MS assays, linearity is established by preparing a series of calibration standards in the biological matrix and analyzing them to generate a calibration curve. The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard (Brompheniramine-d6) against the nominal concentration of the analyte. A linear regression analysis is performed, and a correlation coefficient (r²) of ≥ 0.99 is generally considered indicative of good linearity.

For research assays quantifying brompheniramine in plasma, a typical linear range might be from 1.0 ng/mL (LLOQ) to 200.0 ng/mL (ULOQ). The LLOQ is established as the lowest standard on the calibration curve that can be measured with a signal-to-noise ratio of at least 5, and with precision and accuracy within 20%. The use of Brompheniramine-d6 ensures a consistent response ratio across the calibration range, contributing to the excellent linearity of the method.

Table 3: Linearity and Limits of Quantification for a Brompheniramine Assay

| Parameter | Result |

| Calibration Curve Range | 1.0 - 200.0 ng/mL |

| Regression Equation | y = 0.045x + 0.002 |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Upper Limit of Quantification (ULOQ) | 200.0 ng/mL |

Extraction efficiency, or recovery, is the measure of the analyte extracted from the biological matrix during the sample preparation process. Process efficiency is a broader term that encompasses the effects of both extraction recovery and matrix effects on the analytical result. Consistent and reproducible recovery is more important than achieving 100% recovery.

Brompheniramine-d6 is crucial in assessing and compensating for variability in extraction efficiency. Since it is added to the samples before the extraction process, it experiences the same potential for loss as the unlabeled brompheniramine. By calculating the ratio of the analyte response to the internal standard response, any variability in the extraction process is normalized.

Common extraction techniques for brompheniramine from plasma include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Validation studies measure the recovery of both brompheniramine and Brompheniramine-d6 at different concentration levels. The matrix effect is also evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution. The internal standard helps to mitigate the impact of matrix-induced ion suppression or enhancement.

Research findings typically show that the extraction recovery for brompheniramine is consistent across different QC levels, often in the range of 70-90%. The process efficiency, normalized by the internal standard, demonstrates minimal variability, confirming the robustness of the sample preparation method.

Table 4: Extraction Recovery and Matrix Effect for Brompheniramine

| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

| Low | 85.2 | 87.5 | 98.1 |

| Medium | 88.1 | 89.3 | 101.5 |

| High | 86.7 | 88.1 | 99.6 |

Pharmacokinetic and Metabolic Research Applications Preclinical and in Vitro

Investigation of Brompheniramine (B1210426) Metabolism Pathways

Understanding the metabolic fate of brompheniramine is crucial for characterizing its efficacy and duration of action. Research in this area focuses on identifying the transformation products and the enzymatic systems responsible for these changes.

The use of deuterated compounds like Brompheniramine-d6 is a key technique in metabolism studies. nih.gov Substituting hydrogen with deuterium (B1214612) creates a heavier, stable isotope of the drug. This modification does not typically alter the drug's fundamental chemical properties but allows it to be distinguished from its non-labeled version and endogenous molecules by mass spectrometry. This technique is invaluable for tracking the metabolic fate of a molecule through the body. nih.gov

While studies specifically detailing the use of Brompheniramine-d6 to identify metabolites are not prevalent in publicly accessible literature, the principles of using isotopic tracers are well-established. Research on the non-labeled compound has identified several metabolic products. The primary routes of metabolism involve N-oxidation and N-demethylation of the alkylamine side chain. nih.gov These metabolites are primarily excreted in the urine. nih.gov

Table 1: Known Metabolites of Brompheniramine

| Metabolite | Metabolic Pathway | Description |

|---|---|---|

| Mono-N-demethylated Brompheniramine | N-Demethylation | Removal of one methyl group from the dimethylamino group. |

| Di-N-demethylated Brompheniramine | N-Demethylation | Removal of both methyl groups from the dimethylamino group. |

| Brompheniramine N-oxide | N-Oxidation | Addition of an oxygen atom to the nitrogen of the dimethylamino group. |

The biotransformation of many drugs is primarily carried out by the Cytochrome P450 (CYP) family of enzymes, which are mixed-function oxidases located mainly in the liver. tandfonline.commlsu.ac.in These enzymes are responsible for Phase I metabolic reactions, such as oxidation, which functionalize compounds to facilitate their excretion. mlsu.ac.in

The metabolism of alkylamine antihistamines is known to be mediated by CYP enzymes. For the structurally similar compound chlorpheniramine, the enzyme CYP2D6 has been identified as playing a significant role in its metabolism. nih.gov Given the structural similarity, it is highly probable that CYP2D6 and other CYP isoforms are also involved in the oxidative metabolism of brompheniramine, catalyzing the N-demethylation and N-oxidation reactions. Drug-drug interactions can arise when co-administered drugs inhibit or induce these CYP enzymes, potentially altering the clearance and exposure of brompheniramine. tandfonline.comnih.gov

In vitro models are essential tools for investigating drug metabolism without the complexities of whole-animal studies. Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs, making them a standard model for predicting metabolic pathways in humans. researchgate.netnih.govnih.govresearchgate.net Incubating brompheniramine with human liver microsomes in the presence of necessary cofactors (like NADPH) allows researchers to identify the primary metabolites and determine the rate of metabolism. researchgate.net

Microbial transformation studies also serve as a valuable tool. The fungus Cunninghamella elegans is known to possess a diverse range of metabolic enzymes, including P450-like enzymes, that can mimic mammalian drug metabolism. Studies using C. elegans have shown that it effectively metabolizes brompheniramine. nih.gov

Table 2: Fungal Transformation of Brompheniramine by C. elegans

| Finding | Details | Reference |

|---|---|---|

| Metabolism Rate | Approximately 60% of brompheniramine was metabolized after 168 hours of incubation. | nih.gov |

| Identified Metabolites | The primary products were mono-N-demethylated brompheniramine and brompheniramine N-oxide. | nih.gov |

| Major Metabolite | The mono-N-demethylated metabolite was produced in the greatest amount. | nih.gov |

Preclinical Pharmacokinetic Profiling

Preclinical pharmacokinetic (PK) studies are fundamental to drug development, providing critical information on how a potential drug is handled by an organism. allucent.com These studies, typically conducted in animal models, help to predict the drug's behavior in humans and inform the design of clinical trials. nih.govscience.gov

ADME studies characterize the complete journey of a drug and its metabolites through the body. These are often performed using radiolabeled compounds (e.g., with Carbon-14) or can be facilitated by stable-labeled compounds like Brompheniramine-d6 in conjunction with mass spectrometry.

Absorption: Determines how the drug is taken into the body and enters the bloodstream.

Distribution: Describes where the drug travels in the body after absorption. Brompheniramine is known to have a large volume of distribution in humans, indicating extensive distribution into tissues. nih.gov

Metabolism: As detailed previously, involves the chemical modification of the drug, primarily in the liver.

Excretion: Involves the removal of the drug and its metabolites from the body. For brompheniramine, studies in dogs and humans have shown that metabolites are excreted in both urine and feces, indicating renal and biliary routes of elimination. nih.gov Standard preclinical packages include mass balance studies to quantify the routes and rates of elimination. bioivt.com

The primary goal of preclinical PK profiling is to quantify the systemic exposure to a drug over time. allucent.com This involves administering the drug to animal species (such as rats, dogs, or monkeys) and measuring its concentration in plasma at various time points. mdpi.com

Key parameters are calculated from these concentration-time profiles to understand the drug's disposition:

Table 3: Key Pharmacokinetic Parameters Evaluated in Preclinical Studies

| Parameter | Abbreviation | Description |

|---|---|---|

| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | Represents the total systemic exposure to the drug over time. |

| Elimination Half-Life | t½ | The time required for the plasma concentration of the drug to decrease by half. Brompheniramine has a long half-life in humans. nih.gov |

| Clearance | CL | The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Data from these preclinical studies are essential for establishing a safe and effective dose range for first-in-human clinical trials. allucent.com

Bioavailability Assessment in Juvenile Animal Models

Preclinical evaluation in juvenile animals is a critical component of pediatric drug development, designed to identify potential toxicities and establish pharmacokinetic parameters in a developing organism. While specific bioavailability studies on Brompheniramine-d6 (maleate) in juvenile animal models are not extensively documented in publicly available literature, the principles of such assessments can be understood from studies on the non-deuterated compound in pediatric populations and on other deuterated molecules in animal models.

Pharmacokinetic studies of the parent compound, brompheniramine, have been conducted in children aged 2 to 17 years. These studies are essential for understanding how the drug is absorbed, distributed, metabolized, and eliminated in a pediatric population, providing a baseline for comparison. For instance, a study in children aged 9.5 years on average, who were given a 4 mg oral dose of brompheniramine, reported a peak plasma concentration of 7.7 ng/mL at 3.2 hours post-administration, with a terminal elimination half-life of 12.4 hours. nih.gov Another pediatric study found that while clearance and volume of distribution increased with age, allometrically scaled parameters showed no age-related differences, and the half-life was consistent at approximately 15 hours across age groups from 2 to 17 years. nih.gov

The primary rationale for using Brompheniramine-d6 is to alter its metabolism, not necessarily its absorption. Research on other deuterated compounds has shown that the substitution of hydrogen with deuterium may not significantly alter bioavailability. For example, a study comparing the bioavailability of 4,6-benzylidene-D-glucose and its deuterated form, 4,6-benzylidene-d1-D-glucose, in mice and rats found that deuteration did not seem to alter the bioavailability of the compound. nih.gov Both forms were well-absorbed after oral administration, with bioavailability exceeding 50% in mice and ranging from 55% to 100% in rats. nih.gov This suggests that the fundamental absorption characteristics of a molecule are often preserved following deuteration.

Therefore, a hypothetical bioavailability study of Brompheniramine-d6 in a juvenile animal model, such as the rat, would be designed to compare its key pharmacokinetic parameters against the non-deuterated form.

| t1/2 | Expected elimination half-life | Measured elimination half-life | To assess the impact of deuteration on elimination rate. |

Elucidation of Metabolic Shunting and Rate-Limiting Steps

The metabolism of brompheniramine in the liver is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being a key enzyme. patsnap.com The main metabolic pathways for brompheniramine, an alkylamine antihistamine, are N-oxidation and N-demethylation. nih.gov Deuteration of a drug molecule at a site of primary metabolism can slow the rate of that metabolic reaction, a phenomenon known as the kinetic isotope effect. nih.gov This can lead to "metabolic shunting" or "metabolic switching," where the drug is diverted down alternative metabolic pathways that were previously minor. nih.gov

The N-demethylation of tertiary amines like brompheniramine involves the enzymatic cleavage of a carbon-hydrogen (C-H) bond on one of the N-methyl groups. Studies have demonstrated that this C-H bond cleavage is a rate-limiting step in the N-demethylation process. nih.gov By replacing the hydrogen atoms on the two N-methyl groups with deuterium (creating a -N(CD₃)₂ moiety), as in Brompheniramine-d6, the strength of these bonds is increased. Consequently, the rate of N-demethylation catalyzed by CYP enzymes is expected to be significantly reduced. This slowing of the primary metabolic pathway can reveal or amplify secondary pathways, thus elucidating the hierarchical importance and rate-limiting nature of different metabolic routes.

Impact of Deuteration on Metabolic Stability

The substitution of hydrogen with deuterium can substantially increase the metabolic stability of a drug. eurekalert.org This is due to the primary kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a C-H bond. More energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step of metabolism. nih.gov

For Brompheniramine-d6, the six deuterium atoms are placed on the two N-methyl groups, the primary sites of oxidative metabolism. The N-demethylation of brompheniramine proceeds through enzymatic oxidation, and the cleavage of the C-H bond is the rate-limiting step. nih.gov Therefore, the presence of C-D bonds at this position is expected to significantly decrease the rate of metabolism, thereby increasing the metabolic stability of the molecule. This enhanced stability can lead to a longer plasma half-life and increased systemic exposure to the parent drug. nih.govresearchgate.net

Table 2: Predicted Impact of Deuteration on In Vitro Metabolic Stability

| Compound | Incubating System | Key Metabolic Pathway | Predicted Half-Life (t1/2) | Predicted Metabolic Stability |

|---|---|---|---|---|

| Brompheniramine | Human Liver Microsomes | N-Demethylation (CYP2D6) | Shorter | Lower |

| Brompheniramine-d6 | Human Liver Microsomes | N-Demethylation (CYP2D6) | Longer | Higher |

The practical outcome of this increased stability is a potential reduction in the rate of systemic clearance, which could allow for less frequent dosing or a lower required dose to achieve therapeutic concentrations. nih.govnih.gov

Assessment of Changes in Metabolite Profiles

A direct consequence of increased metabolic stability and potential metabolic shunting is a change in the drug's metabolite profile. For the parent compound, brompheniramine, in vitro studies using fungal models have identified metabolites resulting from N-oxidation and N-demethylation. nih.gov The major products are the mono-N-demethylated and di-N-demethylated derivatives, with the mono-N-demethylated metabolite being the most abundant. nih.gov

With Brompheniramine-d6, the rate of N-demethylation is expected to be significantly reduced due to the kinetic isotope effect. This would lead to a quantifiable change in the relative proportions of its metabolites compared to the non-deuterated drug. Specifically, one would anticipate a decrease in the formation of the deuterated mono- and di-demethylated metabolites. Consequently, a higher proportion of the parent drug (Brompheniramine-d6) would remain unmetabolized over time. Furthermore, this could lead to a relative increase in metabolites formed through alternative, previously minor, pathways such as N-oxidation.

Table 3: Hypothetical Comparative Metabolite Profile in Human Liver Microsomes

| Metabolite | Brompheniramine (% of Total Metabolites) | Brompheniramine-d6 (% of Total Metabolites) | Rationale for Change |

|---|---|---|---|

| Parent Drug | Lower Relative Amount | Higher Relative Amount | Decreased rate of metabolism due to KIE. |

| Mono-N-demethyl Metabolite | High | Low | Deuteration at the N-methyl groups slows this primary pathway. |

| Di-N-demethyl Metabolite | Moderate | Very Low | Formation is dependent on the initial mono-demethylation step. |

| N-Oxide Metabolite | Low | Moderate to High | Potential shunting of metabolism to this alternative pathway. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,6-benzylidene-d1-D-glucose |

| 4,6-benzylidene-D-glucose |

| Brompheniramine |

| Brompheniramine-d6 (maleate) |

| Deuterium |

Mechanistic Studies and Isotopic Effects

Kinetic Isotope Effects (KIEs) in Enzymatic Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This tool is especially powerful for studying enzymatic reactions, offering insights into transition state structures and the rate-determining steps of a catalytic cycle. researchgate.neteinsteinmed.edu

The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) often results in a significant primary kinetic isotope effect because it doubles the mass of the atom. libretexts.org This mass difference is the foundation of the KIE. The theory is rooted in the principles of molecular vibrations and zero-point energy (ZPE).

A chemical bond, such as a C-H bond, is not static but vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, the bond possesses a minimum amount of vibrational energy known as the zero-point energy. The ZPE is dependent on the mass of the atoms forming the bond; lighter isotopes are associated with higher vibrational frequencies and thus higher ZPE. princeton.edu

Consequently, a C-H bond has a higher ZPE than a carbon-deuterium (C-D) bond. For a reaction to occur where this bond is broken, enough energy must be supplied to overcome the activation energy barrier. Since the C-D bond starts from a lower energy level, more energy is required to reach the transition state compared to the C-H bond. This difference in required activation energy leads to a slower reaction rate for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). libretexts.orgprinceton.edu Large KIE values can also suggest a mechanism involving quantum tunneling. nih.gov

| Property | C-H Bond | C-D Bond | Implication for KIE |

| Reduced Mass | Lower | Higher | Affects vibrational frequency. |

| Vibrational Frequency | Higher | Lower | C-D bond is "stronger" in a vibrational sense. |

| Zero-Point Energy (ZPE) | Higher | Lower | More energy is needed to break the C-D bond. |

| Activation Energy | Lower | Higher | The reaction rate for C-D bond cleavage is slower. |

The primary metabolic pathways for brompheniramine (B1210426), an alkylamine antihistamine, are N-demethylation and N-oxidation, catalyzed by cytochrome P450 isoenzymes in the liver. nih.govwikipedia.org N-demethylation involves the cleavage of a C-H bond on one of the N-methyl groups.

By using Brompheniramine-d6, where the hydrogen atoms on the two methyl groups are replaced with deuterium, researchers can measure the KIE for the N-demethylation process. The measurement typically involves incubating both the labeled (Brompheniramine-d6) and unlabeled brompheniramine with liver microsomes or recombinant enzymes and comparing the rates of metabolite formation.

An observed KIE greater than 1 for the formation of the N-desmethyl metabolite would indicate that the cleavage of the C-H bond is, at least in part, the rate-determining step of the reaction. The magnitude of the KIE provides further clues about the transition state. A large KIE (typically kH/kD of 5-7) suggests a transition state where the hydrogen is symmetrically transferred, and the C-H bond is significantly broken. libretexts.org Conversely, the absence of a KIE (kH/kD ≈ 1) would imply that C-H bond cleavage is not the rate-limiting step; another step, such as substrate binding or product release, is slower. wikipedia.org

The magnitude of an observed KIE in an enzymatic reaction is not solely determined by the chemistry of bond cleavage but is also heavily influenced by the complex interactions between the substrate and the enzyme. acs.org Several factors can modulate the KIE value:

Transition State Stabilization: The enzyme's active site is structured to stabilize the transition state of the reaction. The degree to which the enzyme stabilizes the transition state for the deuterated versus the non-deuterated substrate can affect the KIE. Enzymes can enhance effects like hydrogen tunneling, leading to unusually large KIEs. nih.gov

| Factor | Description | Effect on Observed KIE |

| High Forward Commitment | The rate of catalysis is much faster than the rate of substrate dissociation from the enzyme. | KIE is suppressed (closer to 1). |

| Binding Isotope Effect (BIE) | The enzyme has a different binding affinity for the deuterated vs. non-deuterated substrate. | Can increase or decrease the observed KIE. nih.gov |

| Enzyme Dynamics | Vibrational coupling between the enzyme and substrate can promote tunneling. | Can lead to an unusually large KIE. nih.gov |

| Rate-Limiting Step | The step in the reaction sequence that is slowest. | A significant KIE is only observed if C-H bond cleavage is fully or partially rate-limiting. acs.org |

Understanding Biotransformation Mechanisms

Isotopic labeling is a cornerstone technique for tracing the metabolic fate of drugs and other xenobiotics. musechem.comwikipedia.org Using Brompheniramine-d6 allows for the unambiguous identification of metabolites and the elucidation of the specific biochemical reactions involved in its breakdown.

Deuterium serves as an excellent stable isotopic tracer for metabolic studies. nih.govmdpi.com Because Brompheniramine-d6 has a higher molecular weight than its unlabeled counterpart, its metabolites can be easily distinguished and quantified using mass spectrometry (MS).

When a mixture of labeled and unlabeled brompheniramine is administered in an in vitro or in vivo system, MS analysis of the resulting samples can track the appearance of metabolites. For example, the N-desmethyl metabolite of brompheniramine will appear at a specific mass-to-charge ratio (m/z). The corresponding metabolite from Brompheniramine-d6 will appear at a different m/z (specifically, m/z + 3, as one CD3 group is removed, but the other remains). This mass shift provides a clear and unambiguous signature for metabolites derived from the administered drug, helping to map out the entire metabolic pathway. researchgate.netmeduniwien.ac.at

Studies have shown that the biotransformation of brompheniramine yields products of both N-oxidation and N-demethylation. nih.gov N-demethylation is a common metabolic route for drugs containing tertiary amine groups and proceeds via an oxidative mechanism catalyzed by cytochrome P450 enzymes. semanticscholar.orgnih.gov This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously decomposes to yield a secondary amine and formaldehyde. mdpi.com

Using Brompheniramine-d6 is particularly useful for studying these competing pathways.

N-Demethylation: The removal of one deuterated methyl group (-CD3) results in monodesmethyl-brompheniramine-d3. The removal of the second group yields didesmethyl-brompheniramine-d0.

N-Oxidation: The addition of an oxygen atom to the tertiary nitrogen of Brompheniramine-d6 results in Brompheniramine-d6-N-oxide.

By tracking the distinct mass signatures of these various metabolites, researchers can quantify the relative importance of each pathway and investigate factors that may influence the metabolic switching between N-demethylation and N-oxidation.

Impact of Isotopic Labeling on Receptor Binding and Pharmacodynamics (Preclinical)

While specific preclinical data on the receptor binding and pharmacodynamic effects of Brompheniramine-d6 (maleate) are not extensively available in the public domain, the theoretical implications of deuteration can be explored based on studies of other deuterated compounds and receptor systems. The primary interaction of brompheniramine is with the histamine (B1213489) H1 receptor, where it acts as an inverse agonist. The binding affinity and the duration of this interaction are critical determinants of its antihistaminic effect.

Isotopic labeling could theoretically impact these parameters in several ways:

Receptor Binding Affinity: The replacement of hydrogen with deuterium can alter the vibrational modes of chemical bonds and, consequently, the van der Waals interactions and hydrogen bonding between the drug and the receptor. A study on the histamine H2 receptor demonstrated that deuteration of histamine and its agonists led to measurable changes in their binding affinities. Specifically, deuterated histamine showed an increased affinity for the H2 receptor, while a deuterated agonist, 2-methylhistamine, exhibited reduced affinity. nih.govplos.org This suggests that the effect of deuteration on receptor binding is not uniform and depends on the specific molecular interactions within the binding pocket. Analogously, Brompheniramine-d6 could potentially exhibit either an increased or decreased affinity for the H1 receptor compared to its non-deuterated counterpart, which would require specific preclinical binding assays to determine.

Pharmacodynamics: Changes in receptor binding affinity or the metabolic profile of a drug due to deuteration can directly impact its pharmacodynamics. A higher binding affinity or a longer residence time at the H1 receptor could translate to a more potent or prolonged antihistaminic effect. Conversely, reduced affinity could lead to decreased efficacy. Furthermore, deuteration is often employed to slow down the rate of metabolic processes, particularly those involving cytochrome P450 enzymes. By replacing hydrogen atoms at sites of metabolic attack with deuterium, the metabolic clearance of the drug can be reduced, leading to a longer half-life and sustained plasma concentrations. This altered pharmacokinetic profile would, in turn, influence the duration and intensity of the pharmacodynamic response.

The following table summarizes the potential, though not experimentally confirmed for Brompheniramine-d6, effects of isotopic labeling on key preclinical parameters.

| Parameter | Potential Impact of Deuteration | Rationale |

| Receptor Binding Affinity (Kd) | Increase, Decrease, or No Change | Altered hydrogen bonding and van der Waals interactions within the receptor binding site. The specific effect is dependent on the precise location of deuteration and the nature of the drug-receptor interaction. |

| Receptor Occupancy | Potentially Increased and/or Prolonged | A slower metabolic rate could lead to higher and more sustained plasma concentrations, resulting in greater and more prolonged binding to the target receptor. |

| In Vivo Efficacy | Potentially Enhanced or Extended | Increased receptor affinity and/or prolonged receptor occupancy could lead to a more pronounced or longer-lasting therapeutic effect in animal models of allergic response. |

It is crucial to emphasize that these are theoretical considerations based on the principles of isotopic labeling and findings from other deuterated compounds. Preclinical studies involving competitive binding assays with radiolabeled ligands and functional assays in cellular or animal models would be necessary to definitively characterize the impact of deuterium substitution on the receptor binding and pharmacodynamics of Brompheniramine-d6 (maleate).

Future Directions and Emerging Research Avenues

Development of Novel Deuterated Brompheniramine (B1210426) Analogues for Specific Research Questions

The strategic replacement of hydrogen with deuterium (B1214612) atoms can significantly alter a drug's metabolic profile, a principle known as the kinetic isotope effect. researchgate.net This modification has spurred interest in developing novel deuterated analogues of existing drugs to enhance their therapeutic properties or to create specialized tools for research. researchgate.netresearchgate.net For Brompheniramine, a first-generation antihistamine, novel deuterated analogues could be designed to answer specific research questions.

For instance, selective deuteration at sites other than the N,N-dimethyl group could be pursued to investigate other potential metabolic pathways. While N-demethylation is a known metabolic route for similar alkylamine antihistamines nih.gov, creating analogues with deuterium at specific positions on the aromatic rings or the pyridine moiety could help elucidate the full metabolic map of the molecule. Such analogues would serve as invaluable probes in preclinical studies to understand how subtle structural changes affect receptor binding affinity, selectivity, and off-target effects. The development of these compounds allows researchers to finely tune the molecule's properties, potentially leading to derivatives with improved pharmacokinetic profiles or reduced formation of undesirable metabolites. jscimedcentral.comresearchgate.net

Integration of Brompheniramine-d6 (Maleate) in Systems Biology Approaches for Drug Metabolism

Systems biology aims to understand the complex network of molecular interactions within a biological system. researchgate.net In pharmacology, this involves integrating data from genomics, proteomics, and metabolomics to model how a drug is absorbed, distributed, metabolized, and excreted (ADME). The accuracy of these models hinges on high-quality quantitative data, where deuterated compounds like Brompheniramine-d6 (maleate) play a critical role. researchgate.netclearsynth.com

Brompheniramine is metabolized in the liver by cytochrome P450 enzymes. wikipedia.org Its structural analog, chlorpheniramine, is known to be a substrate for CYP2D6. nih.govnih.gov Fungal metabolism models, which often predict mammalian metabolism, show that brompheniramine is converted to N-oxide and N-demethylated metabolites. nih.gov Given that Brompheniramine-d6 has deuterium atoms on the N,N-dimethyl groups, it is an ideal tool for studying this specific metabolic pathway.

In a systems biology context, Brompheniramine-d6 (maleate) is primarily used as an internal standard for quantitative mass spectrometry. clearsynth.com By providing a precise and accurate measurement of the non-deuterated drug in various biological samples, it generates the robust data needed to build and validate complex pharmacokinetic models. kcasbio.comresearchgate.net This allows researchers to:

Accurately determine the rate of N-demethylation.

Quantify the parent drug and its metabolites in different tissues.

Integrate pharmacokinetic data with genomic data (e.g., CYP2D6 genotype) to predict inter-individual variability in drug response.

This integration of precise quantitative data with broader biological datasets is the cornerstone of a systems biology approach to understanding drug metabolism. researchgate.net

Application in Mechanistic Toxicology Studies

Mechanistic toxicology investigates the molecular and cellular events that lead to adverse outcomes. A key application of deuterated compounds in this field is their ability to modulate drug metabolism, thereby helping to distinguish the toxicity of a parent compound from that of its metabolites. jscimedcentral.com

By replacing hydrogen with deuterium at a site of metabolism, the rate of metabolite formation can be slowed due to the kinetic isotope effect. researchgate.net This allows for preclinical in vitro studies where the toxicological effects of the parent drug can be assessed over a longer duration before significant metabolism occurs. If a particular metabolite is suspected of causing toxicity, comparing the cellular response to the deuterated versus the non-deuterated parent drug can provide strong evidence for or against this hypothesis. For example, if Brompheniramine's metabolites were hypothesized to cause a specific cellular stress response, treating a cell culture with Brompheniramine-d6 would be expected to delay or reduce this response compared to the non-deuterated form. This approach can help pinpoint the specific chemical entity responsible for toxicity, a critical step in designing safer drugs. researchgate.net

Advances in Synthetic Methods for Economical and High-Purity Deuterated Compounds

The expanding use of deuterated compounds in research and clinical development has driven significant innovation in synthetic chemistry. The goal is to develop more efficient, economical, and selective methods for deuterium incorporation, particularly in the later stages of a synthetic sequence. researchgate.netresearchgate.net

Recent advances focus on several key areas:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of C-H bonds with C-D bonds. Modern HIE reactions often use transition metal catalysts, such as iridium and rhodium, which can selectively direct deuterium to specific positions on a molecule with high efficiency. researchgate.net

Photocatalysis and Electrocatalysis: These emerging techniques use light or electricity to drive deuteration reactions, often under very mild conditions. They offer new ways to label molecules that may be sensitive to traditional chemical reagents. researchgate.net

Deuterated Reagents: The synthesis of common chemical building blocks that are pre-loaded with deuterium allows for the incorporation of isotopic labels as part of a standard synthetic route. This includes reagents like deuterated sodium borohydride, deuterated methyl iodide (CD₃I), and deuterated solvents like heavy water (D₂O). researchgate.net

These advanced methods make it easier to produce high-purity deuterated compounds like Brompheniramine-d6, reducing costs and expanding their accessibility for research. nih.gov

| Synthetic Strategy | Description | Key Advantages |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds, often catalyzed by transition metals. | High efficiency; can be applied late in the synthesis. |

| Photocatalysis | Uses light energy to drive the deuteration reaction. | Mild reaction conditions; unique selectivities. |

| Electrocatalysis | Uses electrical current to facilitate deuterium incorporation. | Avoids harsh chemical reagents; can use D₂O as a source. |

| Deuterated Building Blocks | Synthesis starts with smaller, pre-deuterated molecules. | Precise control over the location of deuterium atoms. |

Potential for Brompheniramine-d6 (Maleate) in Studying Stereoselective Metabolism in Preclinical Models

Brompheniramine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. wikipedia.org It is common for enantiomers of a drug to have different pharmacological activities and to be metabolized at different rates by the body, a phenomenon known as stereoselective metabolism. The closely related drug, chlorpheniramine, exhibits stereoselective elimination in humans, with the pharmacologically more active (S)-(+)-enantiomer being cleared more slowly than the (R)-(-)-enantiomer. nih.gov This metabolism is mediated, in part, by the polymorphic enzyme CYP2D6. nih.govresearchgate.net

Investigating these stereoselective effects in preclinical models, such as human liver microsomes, requires highly accurate analytical methods to quantify each enantiomer separately. This is a key application for Brompheniramine-d6 (maleate). By serving as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, it allows for precise and reliable quantification of each enantiomer. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Brompheniramine-d6 (maleate) in biological matrices?

- Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate the method by assessing linearity (R² ≥ 0.99), limit of detection (LOD ≤ 1 ng/mL), and limit of quantification (LOQ ≤ 5 ng/mL). Include deuterated internal standards (e.g., Brompheniramine-d6 itself) to correct for matrix effects .

Q. How is Brompheniramine-d6 (maleate) synthesized, and how is isotopic purity confirmed?

- Methodological Answer : Synthesize via H-D exchange reactions using deuterated solvents (e.g., D₂O) under acidic catalysis. Confirm isotopic purity using nuclear magnetic resonance (¹H-NMR) to verify deuteration at specific positions and high-resolution mass spectrometry (HRMS) to confirm a mass shift of +6 atomic mass units (AMU). Purity thresholds should exceed 98% deuterium incorporation .

Advanced Research Questions

Q. How can experimental design address contradictions in self-association behavior of Brompheniramine-d6 (maleate) in aqueous solutions?

- Methodological Answer : Employ dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) to study aggregation. Use concentration gradients (e.g., 0.1–10 mM) to identify critical aggregation thresholds. Data interpretation should account for polydispersity indices (>0.7 suggests non-micellar, step-wise association) as observed in light-scattering studies of related maleate compounds .

Q. What statistical approaches resolve discrepancies between in vitro and in vivo pharmacokinetic (PK) data for Brompheniramine-d6 (maleate)?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to integrate in vitro metabolic stability data (e.g., microsomal half-life) with in vivo plasma concentration-time profiles. Bootstrap resampling (≥1,000 iterations) can assess parameter uncertainty. Compare AUC ratios (in vitro/in vivo) to identify clearance mechanisms requiring further validation .

Q. How can response surface methodology (RSM) optimize sustained-release formulations of Brompheniramine-d6 (maleate)?

- Methodological Answer : Implement a D-optimal design with factors like drug loading (10–30% w/w), lipid matrix composition (e.g., Compritol®), and curing temperature (40–90°C). Use dissolution testing (USP Apparatus II, pH 6.8) to model release kinetics. Optimize for zero-order release (R² ≥ 0.95) by adjusting factor interactions in software like Design-Expert® .

Q. How to evaluate the genotoxic potential of Brompheniramine-d6 (maleate) in human peripheral blood mononuclear cells (PBMCs)?

- Methodological Answer : Perform chromosome aberration assays on PBMCs exposed to 0.1–100 µM Brompheniramine-d6. Use Giemsa staining and metaphase spread analysis to quantify structural aberrations (e.g., breaks, translocations). Compare results to non-deuterated brompheniramine to isolate isotope-specific effects. Include positive controls (e.g., mitomycin C) and validate with comet assays for DNA strand breaks .

Methodological Notes

- Data Contradiction Analysis : For conflicting PK or toxicity results, use meta-regression to assess study heterogeneity (e.g., species differences, dosing regimens). Tools like RevMan® or R’s metafor package can quantify bias .

- Ethical & Feasibility Considerations : Align experimental designs with the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize in silico modeling (e.g., molecular docking) to reduce animal use in early toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.